N-cyclopropyl-4-methylpiperazine-1-carbothioamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-methylpiperazine-1-carbothioamide involves the reaction of cyclopropylamine with 4-methylpiperazine-1-carbothioic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-methylpiperazine-1-carbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions may use reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-cyclopropyl-4-methylpiperazine-1-carbothioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-methylpiperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-methylpiperazine-1-carbodithioic acid: Shares a similar core structure but differs in functional groups.
N-cyclopropyl-4-methyl-1-piperidinecarbothioamide: Another related compound with slight structural variations.
Uniqueness
N-cyclopropyl-4-methylpiperazine-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C9H17N3S |
---|---|
Molecular Weight |
199.32 g/mol |
IUPAC Name |
N-cyclopropyl-4-methylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C9H17N3S/c1-11-4-6-12(7-5-11)9(13)10-8-2-3-8/h8H,2-7H2,1H3,(H,10,13) |
InChI Key |
OSYMYUGPWRPSCO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=S)NC2CC2 |
Origin of Product |
United States |
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